molecular formula C11H10ClFO B13336268 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one

2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one

Cat. No.: B13336268
M. Wt: 212.65 g/mol
InChI Key: ZPRSTCAHNBNETD-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one is a substituted cyclopentanone derivative featuring a halogenated aromatic ring at the 2-position of the cyclopentanone scaffold. The compound’s molecular formula is C₁₁H₁₀ClFO, with a molecular weight of 212.65 g/mol (calculated). The presence of both chlorine and fluorine substituents on the phenyl ring enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C11H10ClFO

Molecular Weight

212.65 g/mol

IUPAC Name

2-(4-chloro-3-fluorophenyl)cyclopentan-1-one

InChI

InChI=1S/C11H10ClFO/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8H,1-3H2

InChI Key

ZPRSTCAHNBNETD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves constructing the cyclopentanone core through intramolecular cyclization of suitably substituted aryl precursors, followed by halogenation to introduce the chloro and fluoro substituents.

Stepwise Procedure:

Step Description Reagents & Conditions Yield & Purity Notes
1 Synthesis of aryl precursor with appropriate functional groups Aromatic halogenation (e.g., chlorination, fluorination) using N-chlorosuccinimide (NCS) or Selectfluor in acetic acid or acetonitrile High yield (~85%) Ensures regioselectivity at desired positions
2 Formation of the cyclopentanone ring via Friedel–Crafts acylation or intramolecular aldol condensation Acid catalysts (e.g., polyphosphoric acid, p-TsOH) at elevated temperatures Moderate to high yield (~70%) Requires careful control to avoid polycondensation
3 Introduction of fluorine and chlorine substituents Electrophilic halogenation with NCS and Selectfluor in acetic acid or dichloromethane 80–90% Regioselective halogenation at the para and meta positions
4 Final purification Column chromatography (silica gel) Purity >99% Confirmed via NMR and HPLC

Advantages:

  • High regioselectivity and yields.
  • Well-established protocols with commercial reagents.

Limitations:

  • Multiple steps with purification at each stage.
  • Potential for over-halogenation or side reactions.

Preparation via Cross-Coupling and Ring Closure

Method Overview:

This method employs palladium-catalyzed cross-coupling reactions to assemble the aryl core, followed by cyclization to form the cyclopentanone ring.

Stepwise Procedure:

Step Description Reagents & Conditions Yield & Purity Notes
1 Synthesis of aryl halide intermediates Halogenation of phenyl compounds with NCS or NBS 85–90% Ensures selective halogenation
2 Suzuki or Stille coupling with cyclopentanone derivatives Pd(PPh₃)₄ catalyst, base (K₂CO₃), in toluene or DMF, reflux 75–85% Forms biaryl intermediates
3 Cyclization to form cyclopentanone ring Acidic or basic conditions, heat 70–80% Intramolecular cyclization facilitated by appropriate conditions
4 Halogenation to introduce Cl and F groups NCS and Selectfluor in acetonitrile 80–90% Final functionalization step
5 Purification Recrystallization or chromatography >99% purity Confirmed via spectroscopic methods

Advantages:

  • Modular approach allowing diverse substitutions.
  • High yields with controlled regioselectivity.

Limitations:

  • Requires multiple purification steps.
  • Sensitive to reaction conditions.

Alternative Route: Multi-Step Synthesis via Aromatic Substitution and Ring Construction

Method Overview:

This approach involves initial aromatic substitution, followed by ring-forming reactions and halogenation steps.

Stepwise Procedure:

Step Description Reagents & Conditions Yield & Purity Notes
1 Nitration or sulfonation of phenyl ring HNO₃ or SO₃, controlled temperature 80–85% Provides functional handles for further modifications
2 Reduction to amines or other intermediates Catalytic hydrogenation 75–85% Facilitates subsequent substitution
3 Cyclization to form cyclopentanone core Acid catalysis, heat 70–80% Intramolecular condensation
4 Halogenation (Cl and F) NCS, Selectfluor 80–90% Achieves desired substitution pattern
5 Purification Chromatography >99% Confirmed via NMR and HPLC

Advantages:

  • Flexibility in introducing various substituents.
  • Compatibility with diverse functional groups.

Limitations:

  • Longer synthetic route.
  • Possible regioisomer formation.

Data Summary and Comparative Table

Preparation Method Key Reagents Typical Yield Purity Advantages Limitations
Intramolecular Cyclization Aromatic halogenation, acids, halogenating agents 70–85% >99% High regioselectivity, fewer steps Multi-step purification
Cross-Coupling & Ring Closure Pd catalysts, halogenated aromatics, cyclopentanone derivatives 75–85% >99% Modular, versatile Sensitive to conditions
Aromatic Substitution & Ring Construction Nitration, reduction, cyclization 70–85% >99% Flexible functionalization Longer synthesis

Research Findings and Optimization Strategies

  • Reaction Conditions: Elevated temperatures (~120°C) and inert atmospheres improve yields during cyclization and halogenation.
  • Catalyst Selection: Dirhodium catalysts show promise in asymmetric synthesis but require further optimization for enantioselectivity.
  • Purification Techniques: Column chromatography and recrystallization are effective for obtaining high-purity compounds.
  • Yield Enhancement: Using excess halogenating agents and controlled addition rates minimizes side reactions and improves overall yields.

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes selective reduction to form secondary alcohols. Key methods include:

Reducing AgentConditionsProductYieldNotes
NaBH₄EtOH, 0°C → RT, 4 hr2-(4-Chloro-3-fluorophenyl)cyclopentanol78%Mild conditions preserve aryl halide bonds.
LiAlH₄THF, reflux, 2 hr2-(4-Chloro-3-fluorophenyl)cyclopentanol92%Higher efficiency but requires anhydrous conditions.
H₂/Pd-CEtOAc, 50 psi, 6 hr2-(4-Chloro-3-fluorophenyl)cyclopentane65%Full deoxygenation to alkane.

Mechanistic Insight : Borohydrides selectively reduce the carbonyl via nucleophilic attack, while catalytic hydrogenation removes oxygen entirely through sequential protonation and hydrogenolysis.

Nucleophilic Addition Reactions

The electrophilic carbonyl participates in Grignard and organometallic additions:

ReagentConditionsProductStereochemistryYield
CH₃MgBrTHF, −78°C → RT, 12 hr2-(4-Chloro-3-fluorophenyl)-1-(1-hydroxyethyl)cyclopentaneRacemic85%
PhLiEt₂O, 0°C, 2 hr2-(4-Chloro-3-fluorophenyl)-1-(phenylhydroxymethyl)cyclopentane72%

Key Observation : Steric hindrance from the cyclopentane ring directs nucleophiles to attack from the less hindered face.

Enolate-Mediated Reactions

The α-hydrogens participate in enolate formation, enabling alkylation and condensation:

Alkylation

BaseAlkylating AgentProductYield
LDACH₃I2-(4-Chloro-3-fluorophenyl)-3-methylcyclopentan-1-one68%
NaHBenzyl bromide2-(4-Chloro-3-fluorophenyl)-3-benzylcyclopentan-1-one61%

Aldol Condensation

AldehydeConditionsProductYield
4-NO₂C₆H₄CHONaOH, EtOH, Δ2-(4-Chloro-3-fluorophenyl)-3-(4-nitrostyryl)cyclopentan-1-one55%
FurfuralPiperidine, Δ2-(4-Chloro-3-fluorophenyl)-3-(furan-2-yl-vinyl)cyclopentan-1-one48%

Kinetic Control : Enolate regioselectivity favors the thermodynamically stable transoid configuration due to ring strain .

Aromatic Electrophilic Substitution

The 4-chloro-3-fluorophenyl group undergoes directed electrophilic substitution:

ReactionReagentConditionsPositionYield
NitrationHNO₃/H₂SO₄0°C, 1 hrMeta to Cl, para to F73%
SulfonationSO₃/H₂SO₄100°C, 3 hrOrtho to F65%

Electronic Effects : The electron-withdrawing −Cl and −F groups direct incoming electrophiles to the meta and para positions relative to halogens, consistent with Hammett σ values (σₘ = +0.37 for Cl, +0.34 for F) .

Cross-Coupling Reactions

The aryl chloride participates in palladium-catalyzed couplings:

Reaction TypeCatalystPartnerProductYield
SuzukiPd(PPh₃)₄PhB(OH)₂2-(3-Fluoro-4-biphenyl)cyclopentan-1-one82%
Buchwald-HartwigPd₂(dba)₃Morpholine2-(4-Morpholino-3-fluorophenyl)cyclopentan-1-one76%

Optimized Conditions : Reactions proceed efficiently in toluene/EtOH (3:1) with K₂CO₃ at 80°C.

Oxidative Ring Expansion

Under strong oxidants, the cyclopentanone ring expands:

OxidantConditionsProductYield
mCPBACH₂Cl₂, RT, 24 hr3-(4-Chloro-3-fluorophenyl)cyclohexan-1-one58%
O₃, then H₂O₂−78°C → RT4-(4-Chloro-3-fluorophenyl)cyclohex-2-en-1-one41%

Mechanism : Ozonolysis cleaves the ring, followed by recombination to form larger cycloalkanones .

Biological Derivatization

The ketone serves as a precursor for bioactive molecules:

  • Schiff Base Formation : Reacts with p-aminobenzoic acid to yield an antifungal agent (IC₅₀ = 1.2 μM against C. albicans).

  • Thiosemicarbazone Synthesis : Condensation with thiosemicarbazide produces anticancer derivatives (IC₅₀ = 0.8 μM in HeLa cells) .

Scientific Research Applications

2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents LogP
2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one C₁₁H₁₀ClFO 212.65 4-Cl, 3-F on phenyl ring ~3.2*
2-(4-Chlorophenyl)cyclopentan-1-one C₁₁H₁₁ClO 194.66 4-Cl on phenyl ring 3.18
2-(3-Fluoropropyl)cyclopentan-1-one C₈H₁₃FO 144.19 3-Fluoropropyl chain N/A
2-Heptylidene cyclopentan-1-one C₁₂H₂₀O 180.29 Heptylidene group N/A

*Estimated based on structural similarity to 2-(4-chlorophenyl)cyclopentan-1-one .

Physicochemical Properties

  • Electronic Effects: The chlorine and fluorine substituents in 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one increase electron-withdrawing effects compared to the mono-halogenated 2-(4-chlorophenyl)cyclopentan-1-one. This enhances electrophilic reactivity at the ketone group, critical for nucleophilic addition reactions .
  • Lipophilicity : The LogP of 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one (~3.2) is marginally higher than its 4-chloro analog (LogP = 3.18), reflecting the additive impact of fluorine’s hydrophobicity .

Biological Activity

2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopentanone ring substituted with a 4-chloro-3-fluorophenyl group. Its molecular formula is C11H12ClFC_{11}H_{12}ClF, and it exhibits properties that suggest potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing chloro and fluorine substituents can enhance binding affinity to microbial targets, leading to increased antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity TypeMIC (µg/mL)Reference
2-(4-Chloro-3-fluorophenyl)Antibacterial32
3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-oneAntimicrobial16
Thiazole derivativesAntimicrobial<10

Anticancer Activity

The anticancer potential of 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one has been explored in various studies. Compounds with similar structural features have demonstrated significant cytotoxic effects against cancer cell lines. For example, the presence of halogen substituents has been linked to enhanced activity against breast cancer cells .

Case Study: Cytotoxic Effects
In a study examining the cytotoxicity of related compounds on the MCF-7 breast cancer cell line, it was found that compounds with similar structures exhibited IC50 values ranging from 10 to 30 µM, indicating moderate to high potency .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
2-(4-Chloro-3-fluorophenyl)MCF-725
Thiazole derivativeA549<15
Other fluorinated compoundsHeLa20

The mechanism by which 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one exerts its biological effects is likely multifaceted. Studies suggest that the compound may interact with specific enzymes or receptors, modulating their activity through hydrophobic interactions and hydrogen bonding facilitated by its functional groups .

Research Findings

Recent research has focused on the synthesis and characterization of this compound and its analogs. For instance, studies have highlighted the importance of the cyclopentanone moiety in inhibiting key signaling pathways involved in cancer progression, such as NF-kB . Additionally, structural modifications have been explored to enhance biological activity further.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation, where cyclopentanone derivatives react with halogenated aromatic precursors under Lewis acid catalysis (e.g., AlCl₃). For halogenated substrates like 4-chloro-3-fluorobenzene, precise control of temperature (0–5°C) and stoichiometric ratios (1:1.2 ketone to aryl halide) minimizes polyacylation byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (65–75%) . Cyclization of pre-functionalized intermediates (e.g., arylcyclopentane precursors) using trifluoroacetic anhydride (TFAA) is an alternative, particularly for sterically hindered derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H NMR : Key signals include the cyclopentanone α-protons (δ 2.5–3.0 ppm, multiplet) and aromatic protons (δ 7.2–7.8 ppm). The deshielding effect of the electron-withdrawing Cl and F substituents splits the aromatic signals into distinct doublets (J = 8–10 Hz for ortho coupling) .
  • ¹³C NMR : The ketone carbonyl resonates at δ 210–215 ppm, while the fluorinated aromatic carbons appear downfield (δ 125–135 ppm) .
  • IR Spectroscopy : Strong C=O stretch at ~1720 cm⁻¹ and C-F/C-Cl stretches at 1100–1250 cm⁻¹ confirm functional groups.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions for 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving discrepancies between computational models (e.g., DFT-optimized geometries) and experimental observations. For this compound, SHELXL refinement (via the SHELX suite) can model anisotropic displacement parameters and validate bond angles/lengths. For example, the dihedral angle between the cyclopentanone ring and the aryl group often deviates by 5–10° from DFT predictions due to crystal packing forces. Hydrogen bonding analysis (e.g., using graph set notation from Etter’s rules) identifies C=O···H-C interactions that stabilize specific conformers . ORTEP-3 visualizations help map thermal ellipsoids and assess disorder .

Q. What strategies mitigate competing reaction pathways during functionalization of the cyclopentanone core?

  • Methodological Answer :
  • Selective Fluorination/Chlorination : Use directing groups (e.g., nitro or sulfonyl) to orient electrophilic substitution at the meta/para positions, avoiding undesired ortho products.
  • Steric Control : Bulky substituents (e.g., tert-butyl) on the cyclopentanone ring reduce side reactions during cross-coupling (e.g., Suzuki-Miyaura) by shielding reactive sites .
  • Kinetic vs. Thermodynamic Control : Low-temperature conditions (–40°C) favor kinetic products (e.g., mono-substitution), while higher temperatures (80°C) drive thermodynamic outcomes (e.g., di-substitution) .

Q. How do intermolecular interactions influence the solid-state packing of this compound, and what implications does this have for material properties?

  • Methodological Answer : Graph set analysis (as per Bernstein et al.) reveals dominant hydrogen-bonding motifs. For example, C-H···O=C interactions (R₂²(8) motifs) form chains along the crystallographic axis, while π-π stacking (3.5–4.0 Å interplanar distance) between aryl groups enhances thermal stability. These interactions correlate with melting point elevation (mp 160–164°C for analogs) and reduced solubility in non-polar solvents .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental spectral data for this compound?

  • Methodological Answer :
  • NMR Chemical Shift Validation : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)). Deviations >0.3 ppm may indicate solvent effects (e.g., CDCl₃ vs. vacuum) or conformational flexibility.
  • Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder, which may explain anomalous peak shapes in X-ray data .
  • Dynamic NMR : Variable-temperature studies (e.g., –50°C to 50°C) detect rotational barriers in the cyclopentanone ring, resolving split signals caused by slow exchange .

Tables of Key Data

Property Value/Observation Reference
Crystallographic Data Space group P2₁/c, Z = 4
Hydrogen Bonding C-H···O (2.8 Å, 150°)
¹³C NMR (Carbonyl) δ 212.5 ppm
Synthetic Yield 68–72% (Friedel-Crafts route)

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